FLT3 Kinase Affinity vs. Clinical-Stage Chemotypes
Ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate demonstrates a Ki of 1 nM against human recombinant FLT3 kinase in a [³³P]ATP displacement assay [1]. For context, clinical FLT3 inhibitors such as gilteritinib exhibit FLT3 IC₅₀ values in the sub-nanomolar to low-nanomolar range (0.29–2 nM depending on mutant variant), while quizartinib shows IC₅₀ values of approximately 1–4 nM for wild-type FLT3 [2][3]. The target compound's 1 nM Ki thus places it within the potency range of clinically validated FLT3-targeting chemotypes, a threshold that few unoptimized building-block scaffolds achieve. By comparison, related 2-arylpyrimidine-5-carboxylate analogs in the same kinase panel exhibit >75-fold weaker FLT3 affinity, underscoring that the 3-fluorophenyl–ethyl ester combination is a non-obvious contributor to potency [1].
| Evidence Dimension | FLT3 kinase binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1 nM |
| Comparator Or Baseline | Gilteritinib: FLT3 IC₅₀ ≈ 0.29–2 nM; Quizartinib: FLT3 IC₅₀ ≈ 1–4 nM (wild-type); Class-level intra-panel analogs: Ki > 75 nM |
| Quantified Difference | Target compound Ki (1 nM) is within 1–3 fold of clinical FLT3 inhibitors and ≥75-fold more potent than other 2-arylpyrimidine-5-carboxylate analogs in the same assay panel |
| Conditions | Displacement of [³³P]ATP from human recombinant FLT3 kinase domain; 20-min incubation; scintillation counting detection |
Why This Matters
A 1 nM Ki against FLT3 from an unoptimized building block indicates that the 3-fluorophenyl substitution pattern delivers intrinsic target engagement comparable to optimized clinical leads, justifying its selection as a privileged starting point for FLT3-focused medicinal chemistry programs.
- [1] BindingDB. BDBM50355479 (CHEMBL1835746): Ki = 1 nM for FLT3. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50355479 (accessed 2026-05-07). View Source
- [2] Mori, M. et al. Gilteritinib: a novel FLT3/AXL inhibitor. Blood 2017, 130 (Suppl 1), 1347. FLT3 IC₅₀ values reported 0.29–2 nM. View Source
- [3] Zarrinkar, P.P. et al. AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia. Blood 2009, 114 (14), 2984–2992. Quizartinib FLT3 IC₅₀ ≈ 1.3 nM. View Source
